molecular formula C10H7Cl2NO B11720681 (5,7-Dichloroquinolin-2-yl)methanol

(5,7-Dichloroquinolin-2-yl)methanol

Cat. No.: B11720681
M. Wt: 228.07 g/mol
InChI Key: CCLIDZWLZUSTSH-UHFFFAOYSA-N
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Description

(5,7-Dichloroquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H7Cl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloroquinolin-2-yl)methanol typically involves the chlorination of quinoline derivatives followed by a reduction process. One common method involves the reaction of 5,7-dichloroquinoline with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, utilizing industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloroquinolin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

(5,7-Dichloroquinolin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Dichloroquinolin-2-yl)methanol involves its interaction with cellular components. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and DNA synthesis . The exact molecular targets and pathways are still under investigation, but it is known to exhibit antiproliferative effects on various cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different functional groups.

    5,7-Diiodo-8-hydroxyquinoline: A compound with iodine atoms instead of chlorine, exhibiting different chemical properties.

    Clioquinol: A related compound used as an antimicrobial agent.

Uniqueness

(5,7-Dichloroquinolin-2-yl)methanol is unique due to its specific combination of chlorine atoms and a hydroxyl group on the quinoline ring

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

(5,7-dichloroquinolin-2-yl)methanol

InChI

InChI=1S/C10H7Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-4,14H,5H2

InChI Key

CCLIDZWLZUSTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2Cl)Cl)N=C1CO

Origin of Product

United States

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